molecular formula C7H2Cl2FNS B2813230 3,4-Dichloro-2-fluorophenylisothiocyanate CAS No. 1895912-47-6

3,4-Dichloro-2-fluorophenylisothiocyanate

Cat. No.: B2813230
CAS No.: 1895912-47-6
M. Wt: 222.06
InChI Key: BKQUSECQDJWGCO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-fluorophenylisothiocyanate typically involves the reaction of 3,4-dichloro-2-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

3,4-Dichloro-2-fluoroaniline+ThiophosgeneThis compound\text{3,4-Dichloro-2-fluoroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} 3,4-Dichloro-2-fluoroaniline+Thiophosgene→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes steps such as purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluorophenylisothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Addition Reactions: The compound can react with amines to form thiourea derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents such as dichloromethane and acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed

Scientific Research Applications

3,4-Dichloro-2-fluorophenylisothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluorophenylisothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound’s ability to form stable thiourea derivatives makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylisothiocyanate
  • 2-Fluorophenylisothiocyanate
  • 4-Chloro-2-fluorophenylisothiocyanate

Uniqueness

3,4-Dichloro-2-fluorophenylisothiocyanate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which enhances its reactivity and specificity in chemical reactions. This makes it more versatile compared to other similar compounds that may lack one of these halogen atoms .

Properties

IUPAC Name

1,2-dichloro-3-fluoro-4-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FNS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQUSECQDJWGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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